molecular formula C23H19FN4OS B12470375 N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

Cat. No.: B12470375
M. Wt: 418.5 g/mol
InChI Key: SDIDBRNCKRXCCK-UHFFFAOYSA-N
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Description

N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a complex organic compound that features a triazole ring, a benzamide group, and a fluorobenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorobenzyl sulfanyl group and the benzamide moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential as a pharmaceutical agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide group can bind to enzymes or receptors, inhibiting their activity. The fluorobenzyl sulfanyl moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can be compared with other similar compounds such as:

  • N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
  • N-(4-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

These compounds share similar structural features but differ in the substituents on the benzyl group. The presence of different halogens (fluorine, chlorine, bromine) can affect the compound’s reactivity, binding affinity, and overall biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C23H19FN4OS

Molecular Weight

418.5 g/mol

IUPAC Name

N-[4-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C23H19FN4OS/c1-28-21(26-27-23(28)30-15-16-7-11-19(24)12-8-16)17-9-13-20(14-10-17)25-22(29)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,25,29)

InChI Key

SDIDBRNCKRXCCK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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